molecular formula C10H12N2O6S2 B3260153 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide CAS No. 328021-35-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B3260153
CAS No.: 328021-35-8
M. Wt: 320.3 g/mol
InChI Key: PXUGXDOXTZQEQH-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. Sulfonamides are a significant class of compounds known for their broad spectrum of pharmacological activities, primarily due to their ability to inhibit key enzymes like dihydropteroate synthetase and carbonic anhydrase . This specific molecule features a benzosulfonamide group linked to a 1,1-dioxo-thiolane (sulfolane) moiety, a structural combination that may be explored for developing novel enzyme inhibitors or receptor antagonists. The nitro group on the benzene ring offers a site for further chemical modification, making this compound a valuable building block in medicinal chemistry for the synthesis of more complex molecules . As a key intermediate, it can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Researchers can employ this compound in developing new agents with potential antibacterial, anti-inflammatory, or diuretic properties, following the established trajectory of sulfonamide drug development . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S2/c13-12(14)9-1-3-10(4-2-9)20(17,18)11-8-5-6-19(15,16)7-8/h1-4,8,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUGXDOXTZQEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide ()

  • Key Difference : Replacement of the 4-nitro group with a 4-methoxy group and an N-methyl substitution.
  • Impact: Electronic Effects: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Solubility: Methoxy groups generally enhance hydrophilicity compared to nitro groups, which may increase aqueous solubility. Stability: Nitro groups can confer oxidative stability but may introduce photolytic sensitivity.

4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-N-isopropylbenzenesulfonamide ()

  • Key Difference : Incorporation of a pyrazolo-pyrimidinyl pharmacophore and an isopropyl group.
  • Melting Point: The compound in has a melting point of 211–214°C , which may reflect stronger intermolecular forces due to aromatic stacking or hydrogen bonding.

Physicochemical Properties

Property Target Compound (Inferred) 1,1-dioxo-thiolan-3-yl methanesulfonate () 4-Methoxy-N-methyl Analog ()
Molecular Formula C₁₀H₁₀N₂O₆S₂ (estimated) C₅H₈O₅S₂ C₁₀H₁₃NO₅S₂
Molecular Weight ~342 g/mol 214.26 g/mol ~307 g/mol
Key Substituents 4-nitrobenzene, dioxothiolan Methanesulfonyl, dioxothiolan 4-methoxy, N-methyl
  • Molecular Weight : The nitro group and aromatic system in the target compound likely increase its molecular weight compared to simpler sulfonamides (e.g., ).
  • Chromatography : A related compound in exhibited an Rf value of 0.60 (10:90 MeOH/DCM), suggesting moderate polarity .

ADMET Considerations

  • Nitro Group Impact : Nitro substituents are often associated with toxicity risks (e.g., mutagenicity), which may limit pharmaceutical applicability compared to safer groups like methoxy .
  • Sulfone Stability: The dioxothiolan moiety may improve metabolic stability relative to non-oxidized thiolanes, as sulfones resist enzymatic degradation.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitrobenzene moiety and a sulfonamide group. These functional groups are known to impart various biological activities, making the compound a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O6S2C_{11}H_{14}N_{2}O_{6}S_{2}. The presence of both the nitro and sulfonamide groups suggests potential reactivity and biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.

Property Value
Molecular FormulaC₁₁H₁₄N₂O₆S₂
Molecular Weight318.37 g/mol
CAS Number328021-35-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. The nitro group may undergo reduction within biological systems, leading to the generation of reactive intermediates that can affect cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting bacterial growth.
  • Redox Activity : The nitro group can participate in redox reactions, facilitating interactions with cellular components.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it may inhibit bacterial growth by disrupting folate synthesis. Studies have shown that related compounds demonstrate efficacy against a range of pathogens.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may possess anticancer properties. The ability of the nitro group to form reactive intermediates could contribute to cytotoxic effects in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other compounds featuring similar functional groups:

Compound Name Key Features Biological Activity
N-(2-hydroxyethyl)-4-nitrobenzenesulfonamideHydroxyethyl groupAntimicrobial
4-Amino-N-(1,1-dioxo-thiolan) benzene sulfonamideAmino groupAntibacterial
N-(methyl)-4-nitrobenzenesulfonamideMethyl groupAntimicrobial

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StudySolventBaseTemperatureYield (%)PurificationReference
DCMTriethylamineRT85Column Chromatography
DMFPyridine60°C78Recrystallization

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Discrepancies between experimental NMR data and computational models may arise from conformational dynamics, solvent effects, or impurities. To address this:

  • 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity and assign peaks accurately .
  • Computational Validation: Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF .
  • Solvent Standardization: Ensure NMR spectra are recorded in the same solvent (e.g., DMSO-d₆) as computational simulations .

Advanced: What strategies enhance the enzyme inhibitory activity of derivatives of this compound?

Methodological Answer:
Derivative design focuses on modifying functional groups to improve target binding:

  • Sulfonamide Modifications: Introduce electron-withdrawing groups (e.g., nitro, CF₃) to enhance hydrogen bonding with enzyme active sites .
  • Thiolane Ring Functionalization: Replace the dioxo group with bioisosteres (e.g., tetrazole) to modulate lipophilicity .
  • Structure-Activity Relationship (SAR): Test derivatives against target enzymes (e.g., carbonic anhydrase) using kinetic assays (see Table 2) .

Q. Table 2: Antimicrobial Activity of Sulfonamide Derivatives (Adapted from )

CompoundTarget PathogenMIC (µg/mL)Key Modification
AS. aureus625Ethyl substituent
BC. albicans500Methoxy group
CurrentTBDTBDNitro group (para position)

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and confirms sulfonamide/thiolane connectivity .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1550 cm⁻¹ (NO₂ asymmetric stretch) validate key groups .
  • HPLC-MS: Ensures >98% purity and confirms molecular weight .

Advanced: How do substituents on the benzene ring influence reactivity in nucleophilic substitutions?

Methodological Answer:
The nitro group at the para position strongly deactivates the ring, directing electrophiles to meta positions. Strategies include:

  • Electron-Deficient Systems: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
  • Catalysis: Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity at specific positions .

Advanced: What are key considerations for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Batch vs. Flow Chemistry: Continuous flow reactors improve mixing and heat transfer for large-scale production .
  • Purification Optimization: Replace column chromatography with fractional crystallization for cost efficiency .
  • Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress .

Advanced: How can computational methods predict binding affinity with target enzymes?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Calculations: Calculate ΔG binding using MM-PBSA to rank derivative efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide

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